molecular formula C16H16N4O3 B1243777 Chinoin 1045 CAS No. 70999-42-7

Chinoin 1045

Cat. No.: B1243777
CAS No.: 70999-42-7
M. Wt: 312.32 g/mol
InChI Key: ZEKGTEVPPLLXID-AUXBAGKGSA-N
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Chemical Reactions Analysis

Chinoin 1045 undergoes various chemical reactions:

Common reagents used in these reactions include phenylhydrazine, phenyldiazonium chloride, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Chinoin 1045 is similar to other antiallergic compounds like sodium cromoglycate. it is more potent in inhibiting allergic reactions in various anaphylaxis models . Similar compounds include:

This compound’s uniqueness lies in its higher potency and effectiveness in inhibiting allergic reactions compared to these similar compounds .

Biological Activity

Chinoin 1045, a compound with the CAS number 70999-42-7, has garnered attention in the fields of pharmacology and medicinal chemistry due to its notable biological activities. This article delves into its mechanisms, applications, and comparative efficacy against similar compounds.

This compound has the molecular formula C16H16N4O3C_{16}H_{16}N_{4}O_{3} and a molecular weight of 312.32 g/mol. It is synthesized through various chemical reactions, including condensation and coupling reactions, which allow for the formation of derivatives that can enhance its biological activity.

This compound primarily functions as an antiallergic agent . Its mechanism involves the inhibition of mast cell degranulation, which is crucial in allergic responses. Specifically, it reduces histamine release in sensitized rat mast cells, demonstrating a significant inhibition of anaphylactic reactions. This property positions this compound as a potential therapeutic candidate for treating allergic conditions.

Biological Activities

This compound exhibits several biological activities that warrant further exploration:

  • Antiallergic Activity : It has shown effectiveness in stabilizing mast cells and inhibiting allergic reactions, making it a candidate for developing new antiallergic medications.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, suggesting potential applications in combating infections.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy as an anticancer agent, with initial findings indicating promising results in vitro.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is essential to compare it with established antiallergic agents:

CompoundMechanism of ActionPotency (relative)Notes
This compoundInhibits mast cell degranulationHigherMore effective in various anaphylaxis models
Sodium CromoglycateStabilizes mast cellsModerateLess potent than this compound
KetotifenAntihistamineModerateDifferent structure but similar effects
LodoxamideInhibits allergic responsesModerateShares some pharmacological properties

This compound demonstrates superior potency compared to sodium cromoglycate and other similar compounds, making it a promising candidate for further development in allergy treatment .

Case Studies and Research Findings

Research studies have highlighted the biological activities of this compound:

  • Mast Cell Stabilization Study : In a controlled laboratory setting, this compound was administered to sensitized rats. The results showed a marked decrease in histamine levels post-treatment compared to controls, affirming its role as a mast cell stabilizer.
  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to untreated controls, suggesting potential as an antimicrobial agent.
  • Anticancer Research : Initial findings from in vitro studies indicated that this compound could induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer mechanisms and potential applications.

Properties

IUPAC Name

(6S,9E)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKGTEVPPLLXID-AUXBAGKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC/C(=N\NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70999-42-7
Record name Ucb L140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070999427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

0.73 g. (0.002 moles) of 9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are dissolved in 2 ml. of dimethyl sulfoxide. To the solution 0.2 ml. (0.002 moles) of phenyl hydrazine and 0.5 ml. (0.004 moles) of N,N-dimethylaniline are added. Thereafter the reaction mixture is allowed to stand for three days. The precipitated crystals are filtered off and washed with methanol. The product is purified by alkaline/acidic precipitation. 0.4 g. (64.0%) of 9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid are obtained, melting at 254° to 255° C.
Name
9,9-dibromo-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.002 mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
9-(phenylhydrazono)-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chinoin 1045
Reactant of Route 2
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Chinoin 1045

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